
5-Carbamoyl-2-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Carbamoyl-2-methylbenzoic acid is a chemical compound with the CAS Number: 99357-88-7 . It has a molecular weight of 179.18 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9NO3/c1-5-2-3-6 (8 (10)11)4-7 (5)9 (12)13/h2-4H,1H3, (H2,10,11) (H,12,13) . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring, such as in this compound, are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Physical And Chemical Properties Analysis
The melting point of this compound is between 255-258 degrees Celsius .
科学的研究の応用
Synthesis Applications
Synthesis of Isoxazoles : 5-Carbamoyl-2-methylbenzoic acid is used in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids. This chemistry was applied to create a library of druglike isoxazoles, demonstrating its utility in generating diverse compounds (Robins, Fettinger, Tinti, & Kurth, 2007).
High-Performance Liquid Chromatography (HPLC) Analysis : The substance is employed in HPLC methods to determine the presence of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its degradation products in pharmaceutical forms, highlighting its role in quality control and pharmaceutical analysis (Al-Kurdi, Al-Jallad, Badwan, & Jaber, 1999).
Antineoplastic and Antifilarial Agents : Methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and methyl 5-carbamoyl-1H-benzimidazole-2-carbamates, synthesized from this acid, have shown potential as antineoplastic and antifilarial agents. These compounds have demonstrated significant activity against certain cancer cells and parasitic worms (Ram, Wise, Wotring, Mccall, & Townsend, 1992).
Photocatalytic Applications
- Photocatalytic Degradation Studies : The compound plays a role in studies of photocatalytic degradation. For instance, the degradation of 4-methylbenzoic acid and 2-chloro-5-nitrobenzoic acid using a ZnO–SnO2/nano-clinoptilolite system was investigated, underlining its importance in environmental chemistry and pollution control (Khodami & Nezamzadeh-Ejhieh, 2015).
Drug Development and Analysis
Drug Loading Capacity : A study demonstrated that a microporous MOF, synthesized with 4,4'-(9-H carbazole-3,6-diyl)dibenzoic acid, exhibited exceptional loading capacity for 5-fluorouracil. This highlights its potential as a drug carrier, offering new avenues in drug delivery and pharmaceutical formulation (Bag, Wang, Chen, & Cao, 2016).
Polymeric and Solid Lipid Nanoparticles : The compound has been investigated in the context of creating nanoparticles for sustained release of agricultural fungicides. This application demonstrates its relevance in enhancing the efficiency and reducing the environmental impact of agrochemicals (Campos et al., 2015).
作用機序
Mode of Action
The exact mode of action of 5-Carbamoyl-2-methylbenzoic acid is currently unknown due to the lack of specific studies on this compound. It is known that benzylic compounds, which include this compound, are susceptible to oxidative degradation . This suggests that the compound may interact with its targets through oxidation processes.
Biochemical Pathways
It is known that benzylic compounds can undergo oxidative degradation , which may affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (17918) and physical form (powder) suggest that it may have good bioavailability .
生化学分析
Biochemical Properties
5-Carbamoyl-2-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative reactions, such as those catalyzing the oxidation of benzylic positions . The compound’s structure allows it to participate in free radical bromination and nucleophilic substitution reactions, which are crucial in various metabolic pathways . Additionally, this compound can act as a substrate for enzymes that facilitate the conversion of benzylic hydrogens to carboxylic acid functional groups .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell signaling pathways by modulating the activity of enzymes involved in oxidative stress responses . This compound has been shown to affect gene expression by altering the transcriptional activity of genes associated with oxidative metabolism . Furthermore, this compound impacts cellular metabolism by participating in reactions that generate reactive oxygen species, thereby influencing cellular redox states .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes involved in oxidative reactions, depending on the context of the reaction . The compound’s ability to undergo free radical bromination and nucleophilic substitution allows it to modulate enzyme activity by altering the redox state of the enzyme’s active site . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term studies have shown that this compound can induce sustained changes in cellular function, particularly in the context of oxidative stress responses . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance oxidative metabolism and improve cellular redox states . At high doses, this compound can induce toxic effects, including oxidative damage to cellular components and disruption of metabolic pathways . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative metabolism . It interacts with enzymes such as oxidases and dehydrogenases, which facilitate the conversion of benzylic hydrogens to carboxylic acid functional groups . The compound’s participation in these pathways can influence metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by factors such as tissue type and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be localized to mitochondria, where it can participate in oxidative reactions and influence mitochondrial function . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.
特性
IUPAC Name |
5-carbamoyl-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H2,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMONZCDSLCIAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

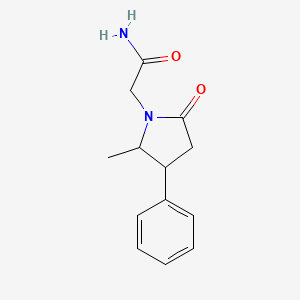
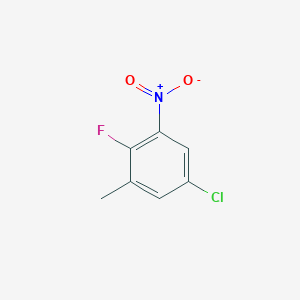
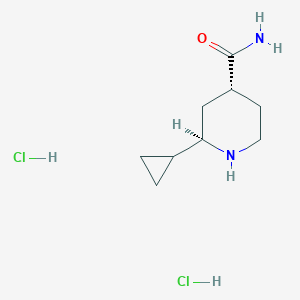
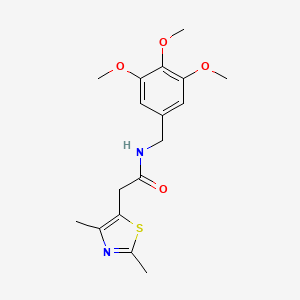

![N-(3,4-dimethoxybenzyl)-4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]benzenesulfonamide](/img/structure/B2416663.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416664.png)
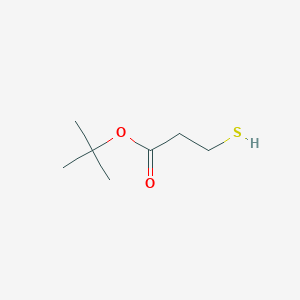
![4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2416669.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416673.png)
![(S,S)-4,4-Dimethyl-4,5,4',5'-tetrahydro [2.2]bioxazolyl](/img/structure/B2416675.png)

